(2s)-2,6-Diaminohexan-1-Ol
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about its appearance (color, state of matter under normal conditions) and any distinctive odor.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a description of how the compound reacts with other substances. The products of these reactions, the conditions under which they occur, and their mechanisms might all be part of this analysis.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (melting point, boiling point, density, solubility, etc.) and its chemical properties (acidity/basicity, reactivity with other substances, etc.).Safety And Hazards
This would involve a description of any risks associated with handling or exposure to the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of areas where further research on the compound might be warranted or where it might have potential applications.
For a specific analysis of “(2s)-2,6-Diaminohexan-1-Ol”, I would recommend consulting a database of chemical information or a textbook on organic chemistry. If you have access to a university library, they may be able to help you find more information. You could also try contacting researchers who specialize in the study of similar compounds.
properties
IUPAC Name |
(2S)-2,6-diaminohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGPFZWZZNUIIK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469336 | |
Record name | L-Lysinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-2,6-Diaminohexan-1-Ol | |
CAS RN |
110690-36-3, 12772-68-8 | |
Record name | L-Lysinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lysol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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